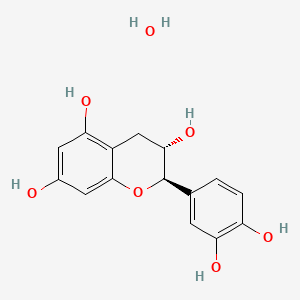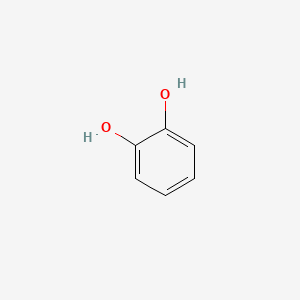
N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB 3703 is an inhibitor of dihydrofolate reductase and thymidylate synthetase.
Applications De Recherche Scientifique
Antitumor Activity
N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid and its derivatives have been extensively studied for their antitumor activities. Research has shown that certain derivatives of this compound exhibit potent inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition contributes to their antitumor properties. For example, Gangjee et al. (2000) synthesized derivatives of this compound and found them to inhibit human DHFR and display significant growth inhibition of tumor cells in culture (Gangjee et al., 2000).
Inhibition of Thymidylate Synthase
Another avenue of research has focused on inhibiting thymidylate synthase (TS), a key enzyme involved in the synthesis of thymidine, one of the four nucleotides required for DNA replication. This inhibition is crucial for antitumor activity. For instance, Gangjee et al. (2005) discovered that some derivatives of N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid are potent inhibitors of both DHFR and TS in human cells, showcasing their potential as dual-action antitumor agents (Gangjee et al., 2005).
Dual Inhibitory Activity
Further research has revealed that certain analogs of this compound can simultaneously inhibit both DHFR and TS, offering a dual mechanism for combating tumor growth. Gangjee et al. (2008) demonstrated this dual inhibitory activity in various derivatives, highlighting their potential as more effective antitumor agents due to their multi-targeted approach (Gangjee et al., 2008).
Chemical Synthesis and Structural Analysis
In addition to biological activity, significant research has been conducted on the synthesis and structural analysis of these compounds. Understanding their chemical structure is essential for optimizing their antitumor properties and for the development of more potent analogs. Studies like those by Gangjee et al. (2002) and others have focused on synthesizing various analogs and assessing their structural characteristics in relation to their biological activity (Gangjee et al., 2002).
Propriétés
Numéro CAS |
32093-09-7 |
|---|---|
Nom du produit |
N-(p-(((2,4-Diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid |
Formule moléculaire |
C22H24N6O5 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-11-13(4-7-15-18(11)19(23)28-22(24)27-15)10-25-14-5-2-12(3-6-14)20(31)26-16(21(32)33)8-9-17(29)30/h2-7,16,25H,8-10H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28) |
Clé InChI |
GNFFWMJNLXIQMI-MRXNPFEDSA-N |
SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
32093-09-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CB 3703 CB 3703 disodium salt CB-3703 N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-L-glutamic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)
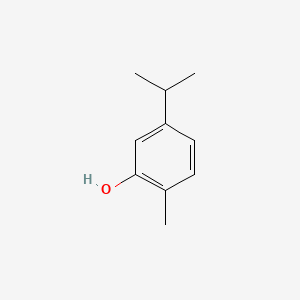
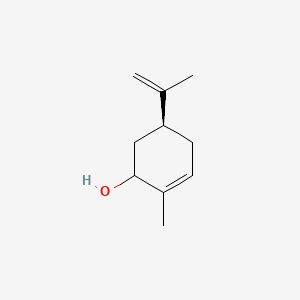



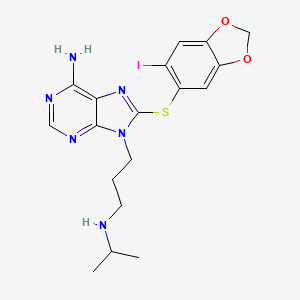
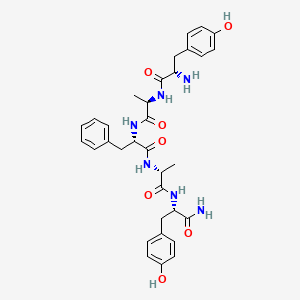
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)


